6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride
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Overview
Description
6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by a bromine atom at the 6th position of the pyrazolo[1,5-a]pyrimidine ring system, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromopyrazole with ethyl acetoacetate, followed by cyclization in the presence of a suitable acid catalyst . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl or alkyne-linked derivatives .
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its activity against various biological targets.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Chemical Biology: Employed in the design of chemical probes to investigate biological pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyrazolo[1,5-a]pyridine-2-amine
- 3-Bromo-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the bromine atom at the 6th position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O.ClH/c7-4-2-8-5-1-6(11)9-10(5)3-4;/h1-3H,(H,9,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUBMDARCYIJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2NC1=O)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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